1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperidine
Overview
Description
1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperidine is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a chloronaphthalene moiety linked to a piperidine ring via an ethoxyethoxy bridge, makes it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-Chloronaphthalen-1-amine: This intermediate can be synthesized by reducing 4-chloro-1-nitronaphthalene using iron powder and ammonium chloride in ethanol and water at elevated temperatures.
Formation of the Ethoxyethoxy Bridge: The 4-chloronaphthalen-1-amine is then reacted with ethylene glycol to form the ethoxyethoxy bridge.
Coupling with 4-Methylpiperidine: The final step involves coupling the intermediate with 4-methylpiperidine under suitable reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The chloronaphthalene moiety can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy-substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: It serves as a probe in biochemical studies to investigate the interactions of chloronaphthalene derivatives with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperidine involves its interaction with specific molecular targets. The chloronaphthalene moiety is known to interact with aromatic amino acids in proteins, potentially affecting their function. The piperidine ring can modulate the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperidine can be compared with other similar compounds, such as:
1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperazine: This compound differs by having a piperazine ring instead of a piperidine ring, which can affect its chemical reactivity and biological activity.
4-Chloronaphthalen-1-amine: A simpler compound that serves as a precursor in the synthesis of the target compound.
4-Methylpiperidine: Another precursor that contributes to the unique properties of the final compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-[2-(4-chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2/c1-16-8-10-22(11-9-16)12-13-23-14-15-24-20-7-6-19(21)17-4-2-3-5-18(17)20/h2-7,16H,8-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRFJSRWEYXYRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=CC=C(C3=CC=CC=C32)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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